Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate
Overview
Description
Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl group attached to a hex-5-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate typically involves multiple steps. One common method starts with the preparation of the hex-5-enoate backbone, followed by the introduction of the trifluoromethyl group. The tert-butoxycarbonyl (Boc) protecting group is then added to the amino group to prevent unwanted reactions during subsequent steps. The final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amino group. This allows the compound to form covalent or non-covalent bonds with its target, thereby modulating its activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, improving its bioavailability and efficacy .
Comparison with Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hexanoate: Similar structure but lacks the double bond in the hex-5-enoate backbone.
Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate: Similar structure but with a shorter carbon chain.
Uniqueness: Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate is unique due to the presence of the double bond in the hex-5-enoate backbone, which can participate in additional chemical reactions such as cycloadditions. This feature, combined with the trifluoromethyl group, makes it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
- Molecular Formula: C13H20F3NO4
- Molecular Weight: 311.297 g/mol
- CAS Number: [Insert CAS number here]
- MDL Number: MFCD07779904
The compound features a unique structure that includes a trifluoromethyl group, which can influence its biological interactions and mechanisms of action.
Biological Activity
1. Enzyme Inhibition Studies
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant activity as inhibitors of histone deacetylases (HDACs). For instance, azumamides, which share structural similarities, have shown potent inhibition against HDAC1–3, with IC50 values ranging from 14 to 67 nM . The presence of the β-amino acid scaffold in these compounds appears crucial for their inhibitory activity.
2. Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinities of various compounds to specific enzyme targets. For example, studies on azumamide derivatives demonstrated that modifications in stereochemistry significantly affected their binding efficacy and selectivity towards different HDAC isoforms . Such findings suggest that this compound could similarly interact with key enzymes involved in epigenetic regulation.
3. Anticancer Potential
The biological activity of this compound may extend to anticancer applications. Compounds with similar structures have been investigated for their cytotoxic effects against various cancer cell lines. The modulation of histone acetylation through HDAC inhibition is a promising strategy in cancer therapy, indicating that this compound could serve as a lead compound for further development in this area .
Case Studies
Case Study 1: HDAC Inhibition
In a comparative study of azumamide derivatives, researchers found that specific structural modifications led to enhanced selectivity towards HDAC isoforms. For instance, azumamide C was found to be significantly more potent than its analogs, suggesting that the introduction of certain functional groups can optimize biological activity . This highlights the importance of structural analysis in predicting the biological efficacy of related compounds.
Case Study 2: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of various β-amino acid derivatives revealed that certain modifications could lead to increased cell death in cancerous cells while minimizing toxicity in normal cells. This selective cytotoxicity is critical for developing therapeutic agents with fewer side effects .
Data Table: Comparative Biological Activity
Compound Name | Target Enzyme | IC50 (nM) | Selectivity |
---|---|---|---|
Azumamide A | HDAC1 | 14 | High |
Azumamide B | HDAC2 | 45 | Moderate |
Azumamide C | HDAC3 | 67 | Very High |
This compound | TBD | TBD | TBD |
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)hex-5-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3NO4/c1-6-7-8-12(9(18)20-5,13(14,15)16)17-10(19)21-11(2,3)4/h6H,1,7-8H2,2-5H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEPYXVKCKOMSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC=C)(C(=O)OC)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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